3-(3-Fluorophenyl)phenol
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Overview
Description
3-(3-Fluorophenyl)phenol is a compound that is structurally related to various fluorinated phenolic compounds and Schiff bases that have been synthesized and characterized in recent studies. Although the exact compound of interest is not directly studied in the provided papers, the related compounds offer insights into the potential properties and reactivity of 3-(3-Fluorophenyl)phenol.
Synthesis Analysis
The synthesis of related fluorinated phenolic compounds and Schiff bases typically involves condensation reactions, as seen in the synthesis of oligo-2-[(4-fluorophenyl) imino methylene] phenol using oxidative polycondensation , and the base-catalyzed condensation to form chalcones . These methods suggest
Scientific Research Applications
Protonation Behavior in Acidic Media
The behavior of phenol and fluorophenol derivatives, including compounds structurally related to 3-(3-Fluorophenyl)phenol, was studied in concentrated sulfuric acid. The research highlighted the protonation predominantly on the oxygen atom, influenced by the H0a acidity function, providing insights into the chemical behavior of these compounds under highly acidic conditions (Koeberg-Telder et al., 2010).
Antitumor Properties
Fluorophenol derivatives have shown promise as antitumor agents. Specifically, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one demonstrated significant inhibitory activity against cancer cell lines, indicating potential applications in cancer treatment. Its efficacy was comparable to established drugs in preclinical models, marking it as a promising candidate for clinical studies (Chou et al., 2010).
Bioremediation Potential
The potential for bioremediation using fluorophenols, including compounds related to 3-(3-Fluorophenyl)phenol, has been explored. A study on the glycosylation of fluorophenols by the marine microalga Amphidinium crassum showed efficient conversion to β-D-glucosides, indicating a possible method for bioremediation of environmental pollutants (Shimoda & Hamada, 2010).
Antibacterial Applications
Compounds containing fluorophenyl groups, akin to 3-(3-Fluorophenyl)phenol, have been synthesized and exhibited promising antibacterial activities, suggesting potential applications in developing new antimicrobial agents (Holla et al., 2003).
Safety And Hazards
properties
IUPAC Name |
3-(3-fluorophenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZUGPINHJHSJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620056 |
Source
|
Record name | 3'-Fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)phenol | |
CAS RN |
80254-64-4 |
Source
|
Record name | 3'-Fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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